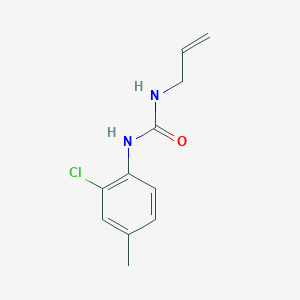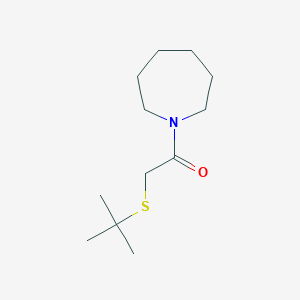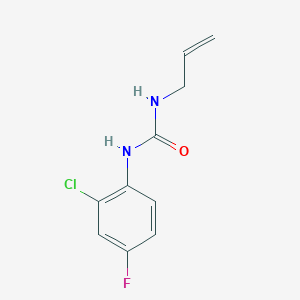![molecular formula C13H19NO2 B7512404 N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide, also known as MFCAM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MFCAM belongs to the class of compounds known as amides and is structurally similar to other amide-based compounds such as acetaminophen and lidocaine.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and proteins involved in oxidative stress, inflammation, and cell death pathways. N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include reducing oxidative stress and inflammation, improving mitochondrial function, and reducing cell death. N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has also been shown to have a protective effect on the blood-brain barrier, which is important for maintaining brain health and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide for lab experiments is its relatively simple synthesis method and low cost compared to other neuroprotective compounds. However, N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide. One area of interest is in developing more stable and soluble forms of the compound for use in clinical trials. Another area of research is in exploring the potential of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide for the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, there is interest in investigating the potential of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide for use in combination with other neuroprotective compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with N-methylcyclopentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-7-8-12(16-10)9-14(2)13(15)11-5-3-4-6-11/h7-8,11H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDCPRJULDFDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)




